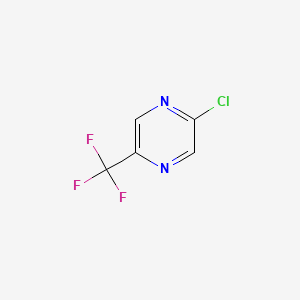

2-Chloro-5-(trifluoromethyl)pyrazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEGIFIEQXZBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597156 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799557-87-2 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799557-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 799557-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Pyrazine

Established Synthetic Pathways for the Chemical Compound

The construction of 2-Chloro-5-(trifluoromethyl)pyrazine relies on established chemical transformations that are well-documented in organic synthesis. These pathways are characterized by their strategic sequencing of reactions to achieve the desired substitution pattern on the pyrazine (B50134) ring with high regioselectivity and yield.

A primary strategy for synthesizing substituted trifluoromethyl heterocycles involves a sequential process of halogenation followed by fluorination. While direct synthesis pathways for this compound are proprietary, analogous and well-established methods for similar heterocyclic compounds, such as pyridines, provide a clear blueprint. This approach typically begins with a precursor bearing a methyl group, which is first exhaustively chlorinated to a trichloromethyl (-CCl₃) group. This intermediate is then subjected to a halogen exchange reaction to yield the trifluoromethyl (-CF₃) group.

For instance, a common industrial synthesis for the analogous pyridine (B92270) compound, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), starts with 3-methylpyridine (B133936). google.com This precursor undergoes chlorination to form 2-chloro-5-methylpyridine (B98176), which is then subjected to further chlorination on the side chain to produce 2-chloro-5-(trichloromethyl)pyridine. google.com The final step is a fluorination reaction, often using a fluorinating agent like potassium fluoride (B91410), to replace the chlorine atoms with fluorine, thus forming the trifluoromethyl group. google.comchemicalbook.com A similar pathway is applicable to pyrazine chemistry.

Another relevant example is the synthesis of 2-chloro-5-trifluoromethoxypyrazine, which also employs a sequential chlorination and fluorination strategy. nih.govresearchgate.net The process starts with a hydroxypyrazine, which is converted into a trichloromethoxy derivative. nih.govresearchgate.net This intermediate is then fluorinated using antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) to achieve the final trifluoromethoxy group. nih.govresearchgate.net This demonstrates the effectiveness of the sequential halogenation-fluorination strategy on the pyrazine ring system.

Halogenation, particularly bromination, is a key tool for functionalizing pyrazine rings, creating intermediates that can be further elaborated. While not a direct synthesis of the target compound, specific bromination protocols are used to create related, highly functionalized pyrazine structures. For example, the synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is commonly achieved through the bromination of 3-chloro-5-(trifluoromethyl)pyrazine. This reaction is typically performed using a brominating agent like N-bromosuccinimide (NBS) or bromine in an inert solvent under controlled temperature conditions to ensure selective substitution. Such protocols highlight the utility of halogenation reactions in building complex pyrazine derivatives, where a bromine atom can be introduced and later used as a leaving group in cross-coupling reactions or other substitutions.

Industrial production of complex molecules like this compound necessitates multi-step synthesis routes that are cost-effective, high-yielding, and scalable. These processes often begin with readily available and inexpensive precursors. The synthesis route for the analogous 2-chloro-5-(trifluoromethyl)pyridine, which is considered to have significant development potential, starts from 3-methylpyridine. google.com This multi-step process involves:

N-oxidation of 3-methylpyridine.

Chlorination to produce a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.

Exhaustive side-chain chlorination of the methyl group to a trichloromethyl group.

A final halogen exchange (fluorination) step to yield the trifluoromethyl group. google.com

This type of multi-step approach, which involves sequential halogenations and halogen exchange reactions, is characteristic of industrial methods. The conditions for each step are carefully optimized to maximize yield and purity, and to minimize the formation of byproducts. The highly electron-deficient nature of the pyrazine ring system makes it amenable to such functionalization through nucleophilic substitution and cross-coupling reactions. nih.gov

Precursor Chemistry and Intermediate Transformations in the Synthesis of the Chemical Compound

The success of any synthesis hinges on the choice of starting materials and the efficiency of the intermediate transformations. For this compound, the chemistry revolves around building upon a pre-existing pyrazine core.

The synthesis of complex pyrazine derivatives typically starts from simpler, functionalized pyrazine precursors. These starting materials provide a scaffold upon which the desired chloro and trifluoromethyl groups can be installed. Common precursors include pyrazinols or halopyrazines, which offer reactive sites for subsequent chemical modifications. For example, the synthesis of related compounds like 2-chloro-5-(difluoromethoxy)pyrazine (B15058547) and 2-chloro-5-trifluoromethoxypyrazine utilizes 5-chloropyrazin-2-ol as a key starting material. nih.govgoogle.com

| Precursor Compound | Relevance in Synthesis |

| Substituted Pyrazinols (e.g., 5-chloropyrazin-2-ol) | Serves as a versatile starting material for introducing functional groups. nih.govgoogle.com |

| Methyl-pyrazines | Can be used as precursors where the methyl group is subsequently converted to a trifluoromethyl group via halogenation/fluorination. google.com |

| Chloro-pyrazines | Act as intermediates for further functionalization, such as bromination or nucleophilic substitution. rsc.org |

A critical transformation in the synthesis of this compound is the incorporation of the trifluoromethyl group, which is most commonly achieved via a halogen exchange reaction. This method, often referred to as the Swarts reaction, involves replacing chlorine or bromine atoms with fluorine atoms using a suitable fluorinating agent.

This is exemplified in the final step of synthesizing trifluoromethyl- and trifluoromethoxy-substituted heterocycles. google.comnih.govresearchgate.net After forming a trichloromethyl (-CCl₃) or trichloromethoxy (-OCCl₃) intermediate, a fluorinating agent is used to displace the chlorine atoms. The choice of reagent is crucial for the reaction's success. Antimony trifluoride (SbF₃), often with a catalytic amount of a Lewis acid like antimony pentachloride (SbCl₅), is a powerful reagent for this transformation on the pyrazine core. nih.gov Other reagents, such as anhydrous potassium fluoride (KF), are also employed, particularly in industrial-scale productions, often in the presence of a phase-transfer catalyst. google.comrsc.org These reactions provide an efficient route to the highly stable trifluoromethyl group.

| Reaction Type | Reagents | Intermediate Group | Final Group |

| Halogen Exchange (Fluorination) | Antimony Trifluoride (SbF₃) / Antimony Pentachloride (SbCl₅) | -OCCl₃ | -OCF₃ |

| Halogen Exchange (Fluorination) | Potassium Fluoride (KF) | -CCl₃ | -CF₃ |

| General Nucleophilic Substitution | Potassium Fluoride (KF) | -Cl (ring position) | -F (ring position) |

N-Oxidation and Subsequent Chlorination Pathways

One established route to functionalized chloropyrazines involves the activation of the pyrazine ring through N-oxidation, followed by regioselective chlorination. While direct N-oxidation of a pre-existing 2-(trifluoromethyl)pyrazine (B1318962) is a plausible step, a more common industrial approach involves building the trifluoromethyl group on a pre-functionalized pyrazine or a related heterocycle. A well-documented analogous synthesis for 2-chloro-5-(trifluoromethyl)pyridine from 3-methylpyridine (3-picoline) provides a clear blueprint for this pathway, which can be adapted for the pyrazine ring system. youtube.com

The general sequence involves several key transformations:

N-Oxidation: The initial step is the oxidation of the nitrogen atom in the heterocyclic ring. This is typically achieved using a potent oxidizing agent. For instance, hydrogen peroxide in a solvent like glacial acetic acid is commonly used. youtube.com The reaction temperature is carefully controlled, often between 70-80°C, to ensure complete conversion and prevent degradation. youtube.com This N-oxidation activates the ring, making it more susceptible to subsequent electrophilic and nucleophilic substitution reactions.

Ring Chlorination: The resulting N-oxide is then chlorinated. Reagents like benzoyl chloride can be used to introduce a chlorine atom onto the ring, typically at a position activated by the N-oxide group. youtube.com This step is often performed in a solvent such as dichloromethane (B109758) with an acid scavenger like triethylamine. youtube.com

Side-Chain Chlorination: If starting from a methyl-substituted pyrazine, the methyl group is converted to a trichloromethyl group (-CCl₃). This radical chlorination is carried out using chlorine gas at elevated temperatures (e.g., 120-140°C) in a high-boiling point solvent like o-dichlorobenzene, with a radical initiator such as azobisisobutyronitrile (AIBN). youtube.com

Halogen Exchange (Fluorination): The final step is the conversion of the trichloromethyl group to the trifluoromethyl group (-CF₃) via a halogen exchange reaction (HALEX). This is accomplished using a fluorinating agent. Anhydrous potassium fluoride is a common choice, often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and facilitated by a phase-transfer catalyst such as cetyl trimethylammonium bromide (CTAB). youtube.com The reaction is typically run at reflux for several hours to drive it to completion. youtube.com

This multi-step pathway, while lengthy, allows for controlled functionalization and is adaptable for large-scale production.

Advanced Synthetic Techniques and Optimization of Reaction Conditions for the Chemical Compound

To improve efficiency, yield, and environmental footprint, advanced synthetic techniques have been developed. These methods often focus on reducing the number of steps and utilizing catalytic processes, particularly for industrial-scale manufacturing.

Catalytic Vapor-Phase Chlorination/Fluorination Methods

A highly effective industrial method for producing chloro-trifluoromethyl N-heterocycles is simultaneous or sequential catalytic vapor-phase halogenation at high temperatures. rsc.orgnih.gov This technique is extensively used for pyridine derivatives and is directly applicable to pyrazine synthesis. The process typically starts with a simple, readily available precursor like a methylpyrazine.

The core of this method involves passing the vaporized precursor, along with chlorine and a fluorine source (like hydrogen fluoride), through a specialized reactor at temperatures exceeding 300°C. rsc.orgnih.gov The reactor system is often designed with distinct zones to control the reaction sequence. For example, a two-phase reactor might be used, featuring a catalyst fluidized-bed phase followed by an empty phase. rsc.orgnih.gov

In the first phase (fluidized-bed): The initial chlorination of the methyl group and subsequent fluorination to the trifluoromethyl group occur. This is facilitated by a transition metal-based catalyst, such as iron fluoride. rsc.orgnih.gov

In the second phase (empty): Further chlorination of the aromatic ring takes place at a controlled temperature. rsc.orgnih.gov

The degree of chlorination on the pyrazine ring can be managed by adjusting key reaction parameters such as the temperature and the molar ratio of chlorine to the substrate. nih.gov While this method is highly efficient for large-scale production and can yield the desired product in a single continuous process, the formation of multi-chlorinated by-products can be a challenge that requires careful optimization. nih.gov

| Parameter | Typical Range | Purpose | Reference |

| Temperature | 250°C - 450°C | To provide activation energy for C-H bond cleavage and halogenation. | mdpi.com |

| Catalyst | Metal Halides (e.g., FeCl₃, ZnCl₂) on a support | To facilitate selective chlorination and fluorination. | mdpi.commdpi.com |

| Cl₂:Substrate Ratio | 2:1 to 40:1 | To control the extent of ring chlorination. | mdpi.com |

| Diluent Gas | N₂, CCl₄ | To control reaction temperature and residence time. | mdpi.comnih.gov |

Cyclocondensation Approaches in Related Trifluoromethylated Pyrazine Synthesis

Cyclocondensation offers an alternative strategy for constructing the pyrazine ring itself from acyclic precursors, where one or more of the building blocks already contains the trifluoromethyl group. This approach builds the heterocyclic core and incorporates the desired substituent simultaneously.

The general synthesis of pyrazines often involves the condensation of a 1,2-dicarbonyl compound (an α-diketone) with a 1,2-diamine. youtube.com The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. youtube.com Another classical method is the self-condensation of two molecules of an α-amino ketone, which also forms a dihydropyrazine intermediate that subsequently oxidizes. youtube.com

In the context of producing trifluoromethylated pyrazines, this strategy would involve using a trifluoromethyl-containing building block. For example, a trifluoromethyl-substituted α-diketone could be condensed with a diamine. While specific examples for this compound are not widely published, the principle is well-established in heterocyclic chemistry. For instance, trifluoromethylated pyridines have been synthesized by condensing an enone with a trifluoromethyl-containing enamine, followed by cyclization. youtube.com This demonstrates the viability of using fluorinated building blocks to construct complex heterocyclic systems, a strategy that is conceptually applicable to the synthesis of the target pyrazine.

Solvent and Temperature Parameter Optimization in Chemical Synthesis

The optimization of reaction parameters, particularly solvent and temperature, is crucial for maximizing yield, ensuring product purity, and maintaining a safe operational profile in the synthesis of this compound.

Temperature Control: The choice of temperature is highly dependent on the specific reaction step.

Exothermic Reactions: Liquid-phase chlorination reactions can be highly exothermic. Therefore, maintaining low temperatures is critical to prevent runaway reactions and the formation of unwanted by-products. For certain halogenation steps, temperatures are kept low, sometimes between 0°C and ambient temperature, using inert solvents like dichloromethane or chloroform (B151607) to ensure selectivity. researchgate.net

High-Energy Processes: In contrast, vapor-phase halogenation requires very high temperatures, often in the 300°C to 450°C range, to provide the necessary activation energy for the gas-phase reactions. nih.gov

N-Oxidation and Fluorination: Steps like N-oxidation are typically performed at moderately elevated temperatures (e.g., 70-80°C) to ensure a reasonable reaction rate without decomposing the N-oxide product. youtube.com Fluorination reactions using potassium fluoride in DMSO are often carried out at reflux to achieve complete conversion of the -CCl₃ group. youtube.com

Solvent Selection: The solvent plays a multifaceted role, influencing reagent solubility, reaction rate, and even product distribution.

Inert Solvents: For many transformations, particularly halogenations, inert solvents are required. Carbon tetrachloride has been used in liquid-phase chlorinations, while dichloromethane is common for reactions requiring lower temperatures. nih.govresearchgate.net O-dichlorobenzene is often used for high-temperature side-chain chlorinations due to its high boiling point. youtube.com

Polar Aprotic Solvents: In the final halogen exchange (HALEX) step, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred. youtube.comnih.gov These solvents effectively solvate the cation of the fluoride salt (e.g., K⁺ from KF), increasing the nucleophilicity of the fluoride anion and facilitating the displacement of the chloride atoms from the trichloromethyl group.

Phase-Transfer Catalysis: In reactions where reactants are in different phases (e.g., a solid salt like KF and an organic substrate in an organic solvent), a phase-transfer catalyst is often employed to shuttle the anionic reagent into the organic phase, thereby accelerating the reaction. youtube.com

The careful optimization of these parameters is a key aspect of process chemistry, aiming to develop a synthetic route that is not only high-yielding but also robust, scalable, and economically viable.

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Trifluoromethyl Pyrazine

Nucleophilic Substitution Reactions of the Chemical Compound

The pyrazine (B50134) ring is inherently electron-deficient, and this characteristic is further amplified by the strong electron-withdrawing nature of the trifluoromethyl group. This electronic property makes the carbon atom attached to the chlorine atom highly susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Investigation of Reactivity at Halogenated Positions

The chlorine atom at the 2-position of the pyrazine ring serves as a good leaving group in nucleophilic substitution reactions. The rate of these reactions is significantly influenced by the electronic properties of the pyrazine ring. The presence of the trifluoromethyl group at the 5-position enhances the electrophilicity of the C2-position, thereby activating the chloro-substituent towards displacement by a variety of nucleophiles.

Studies on related halogenated pyrazines have shown that the reactivity of the halogen is dependent on its position relative to the nitrogen atoms and any electron-withdrawing or electron-donating substituents. For 2-chloro-5-(trifluoromethyl)pyrazine, the chlorine atom is positioned alpha to a ring nitrogen, which, combined with the para-like activating effect of the trifluoromethyl group, renders it highly reactive towards nucleophilic displacement.

Formation of Derivatives via Amine, Thiol, and Alkoxide Incorporations

A range of derivatives of this compound can be synthesized through the substitution of the chlorine atom with nitrogen, sulfur, and oxygen nucleophiles.

Amine Incorporations: The reaction of this compound with various primary and secondary amines leads to the formation of 2-amino-5-(trifluoromethyl)pyrazine derivatives. While direct nucleophilic substitution with amines can be challenging, these transformations are often successfully achieved under palladium catalysis, as will be discussed in the Buchwald-Hartwig amination section.

Thiol Incorporations: Thiolates are effective nucleophiles for the displacement of the chlorine atom in this compound, yielding 2-(alkylthio)- or 2-(arylthio)-5-(trifluoromethyl)pyrazine derivatives. These reactions typically proceed under basic conditions, which facilitate the formation of the more nucleophilic thiolate anion. For the closely related compound, 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726), reaction with 3-methylthiophenol in the presence of cesium carbonate has been reported. nih.gov It is anticipated that this compound would exhibit similar reactivity.

Alkoxide Incorporations: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chloride to form the corresponding 2-alkoxy-5-(trifluoromethyl)pyrazine derivatives. These reactions are generally carried out in the corresponding alcohol as the solvent or in an inert solvent in the presence of the alkoxide.

The following table summarizes representative nucleophilic substitution reactions on the analogous compound, 2-chloro-5-(trifluoromethoxy)pyrazine, which are expected to be similar for this compound.

| Nucleophile | Reagent | Product | Conditions | Yield | Reference |

| Amine (Boc-protected) | N-(tert-Butoxycarbonyl)-N-methylamine | 2-(N-(tert-Butoxycarbonyl)-N-methylamino)-5-(trifluoromethoxy)pyrazine | Pd2(dba)3, DPEphos, NaOtBu, Toluene, 100 °C | 82% | nih.gov |

| Thiol | 3-Methylthiophenol | Mixture including 2-fluoro-5-(m-tolylthio)pyrazine | Cs2CO3, DMF | Complex mixture | nih.gov |

Cross-Coupling Reactions for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The reactivity of the C-Cl bond allows for its participation in a variety of coupling reactions, enabling the introduction of a wide range of functional groups onto the pyrazine core.

Applications in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for the formation of C-C bonds. libretexts.orgyoutube.com this compound can be effectively coupled with various aryl- and vinylboronic acids or their esters to yield the corresponding 2-substituted-5-(trifluoromethyl)pyrazines. rsc.orgbeilstein-journals.org

Research on the analogous 2-chloro-5-(trifluoromethoxy)pyrazine has demonstrated its successful application in Suzuki-Miyaura coupling. For instance, its reaction with phenylboronic acid using a palladium catalyst furnishes 2-phenyl-5-(trifluoromethoxy)pyrazine in high yield. nih.gov Similar outcomes are expected for this compound.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 2-Phenyl-5-(trifluoromethoxy)pyrazine | 91% | nih.gov |

| Potassium ethenyl trifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | i-PrOH | 2-Ethenyl-5-(trifluoromethoxy)pyrazine | 65% | nih.gov |

| (Data for the analogous compound 2-chloro-5-(trifluoromethoxy)pyrazine) |

Strategies for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines. researchgate.netwuxiapptec.com This reaction is particularly useful for the amination of this compound, especially with amines that are poor nucleophiles for direct SNAr.

The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand, base, and solvent is crucial for achieving high yields and accommodating a broad range of amine substrates. For the related 2-chloro-5-(trifluoromethoxy)pyrazine, the Buchwald-Hartwig amination with a Boc-protected amine has been successfully demonstrated using a Pd₂(dba)₃/DPEphos catalytic system. nih.gov

| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| N-(tert-Butoxycarbonyl)-N-methylamine | Pd2(dba)3/DPEphos | NaOtBu | Toluene | 2-(N-(tert-Butoxycarbonyl)-N-methylamino)-5-(trifluoromethoxy)pyrazine | 82% | nih.gov |

| (Data for the analogous compound 2-chloro-5-(trifluoromethoxy)pyrazine) |

Exploration of Kumada-Corriu, Suzuki, and Sonogashira Coupling Reactions

In addition to the Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is a potential substrate for other important cross-coupling reactions.

Kumada-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgchem-station.com It offers a direct method for the formation of C-C bonds with alkyl, vinyl, or aryl Grignard reagents. An iron-catalyzed Kumada-Corriu coupling has been reported for 2-chloropyrazine (B57796) with various aryl Grignard reagents, suggesting the feasibility of this transformation for this compound. researchgate.net The reaction of 2-chloro-5-(trifluoromethoxy)pyrazine with ethylmagnesium bromide in the presence of an iron catalyst has been shown to proceed in excellent yield. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a reliable method for the synthesis of arylalkynes. The reaction of 2-chloro-5-(trifluoromethoxy)pyrazine with (trimethylsilyl)acetylene has been demonstrated, leading to the corresponding alkynylpyrazine derivative in high yield. nih.gov

The following table provides examples of these coupling reactions for the analogous compound, 2-chloro-5-(trifluoromethoxy)pyrazine.

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Kumada-Corriu | EtMgBr | Fe(acac)3 | 2-Ethyl-5-(trifluoromethoxy)pyrazine | 96% | nih.gov |

| Sonogashira | (Trimethylsilyl)acetylene | Pd(PPh3)2Cl2, CuI, PPh3, Et3N | 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethoxy)pyrazine | 90% | nih.gov |

| (Data for the analogous compound 2-chloro-5-(trifluoromethoxy)pyrazine) |

Oxidation and Reduction Pathways of the Chemical Compound

The reactivity of this compound in oxidation and reduction reactions is dictated by the electron-deficient nature of the pyrazine ring, further influenced by the chloro and trifluoromethyl substituents.

Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. For halogenated pyrazines, this transformation can be achieved using various oxidizing agents. While specific studies on this compound are not extensively documented in readily available literature, analogous reactions with related compounds provide insight into its likely oxidative behavior. For instance, chlorinated pyrazines have been successfully oxidized to their corresponding N-oxides using dimethyldioxirane (B1199080) in a highly regioselective manner. researchgate.net Another common oxidizing agent for N-oxidation of heterocyclic compounds is hydrogen peroxide, often in the presence of a catalyst. The oxidation of 2-chloropyridine (B119429) to 2-chloropyridine N-oxide has been effectively carried out using hydrogen peroxide. google.com

Based on these precedents, the oxidation of this compound is expected to yield the corresponding N-oxide. The reaction would likely proceed as follows:

| Reactant | Reagent | Product |

| This compound | Dimethyldioxirane or Hydrogen Peroxide | This compound-N-oxide |

The presence of the strong electron-withdrawing trifluoromethyl group is anticipated to decrease the electron density on the pyrazine ring, potentially making the nitrogen atoms less susceptible to oxidation compared to unsubstituted or alkyl-substituted pyrazines.

Reduction: The reduction of this compound can proceed via two main pathways: reduction of the pyrazine ring or reductive dehalogenation.

Ring Reduction: Catalytic hydrogenation is a common method for the reduction of aromatic rings. In the case of pyrazines, this typically leads to the formation of piperazines. For example, the catalytic hydrogenation of 2,5-dialkylpyrazines has been shown to yield the corresponding piperazine (B1678402) derivatives. clockss.org Therefore, under catalytic hydrogenation conditions (e.g., using platinum oxide or palladium on carbon as a catalyst), this compound could potentially be reduced to 2-Chloro-5-(trifluoromethyl)piperazine.

Reductive Dehalogenation: The carbon-chlorine bond in this compound can be cleaved under reducing conditions. This is a common reaction for aryl halides. Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst, is an effective method for the reduction of various functional groups, including the dehalogenation of aryl halides. d-nb.info

The likely reduction pathways are summarized below:

| Pathway | Reagents | Potential Product |

| Ring Reduction | H₂, PtO₂ or Pd/C | 2-Chloro-5-(trifluoromethyl)piperazine |

| Reductive Dehalogenation | Hydrazine, Catalyst | 2-(Trifluoromethyl)pyrazine (B1318962) |

The choice of reducing agent and reaction conditions would determine the predominant product. Milder reducing conditions might favor dehalogenation, while more forcing conditions could lead to the saturation of the pyrazine ring.

Comparative Analysis of the Stability and Reactivity Profile of Trifluoromethyl and Halogen Substituents in Pyrazine Scaffolds

The stability and reactivity of this compound are significantly influenced by the electronic properties of both the trifluoromethyl group and the chlorine atom attached to the electron-deficient pyrazine ring.

The trifluoromethyl group (CF₃) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov This effect is due to the high electronegativity of the fluorine atoms. Unlike halogens, the trifluoromethyl group does not possess a significant resonance effect (+M). The Hammett constant (σp) for the CF₃ group is approximately 0.54, indicating its strong electron-withdrawing nature. nih.gov This substantial electron withdrawal decreases the electron density of the pyrazine ring, making it more susceptible to nucleophilic attack. The carbon-fluorine bond is exceptionally strong, contributing to the high chemical and metabolic stability of the trifluoromethyl group. quora.com

The chlorine atom , on the other hand, exhibits a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) but can act as an electron-donating group through its resonance effect (+M) due to the presence of lone pairs of electrons. However, for halogens, the inductive effect generally outweighs the resonance effect. The Hammett constant (σp) for chlorine is approximately 0.23. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making the chlorine atom a better leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The pyrazine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms. mdpi.com The addition of both a chloro and a trifluoromethyl group further enhances this electron deficiency, significantly activating the ring towards nucleophilic aromatic substitution. In this compound, both substituents activate the ring, but the chlorine atom serves as the leaving group in SNAr reactions. The trifluoromethyl group at the 5-position strongly activates the 2-position (where the chlorine is located) for nucleophilic attack.

| Substituent | Primary Electronic Effect | Hammett Constant (σp) | Impact on Pyrazine Ring |

| Trifluoromethyl (-CF₃) | Strong Inductive (-I) | ~0.54 | Strong activation towards nucleophilic attack |

| Chloro (-Cl) | Inductive (-I) > Resonance (+M) | ~0.23 | Moderate activation and acts as a leaving group |

In terms of stability, the C-CF₃ bond is significantly more stable than the C-Cl bond. This is due to the high bond energy of the C-F bond and the effective orbital overlap between carbon and fluorine. quora.com This high stability makes the trifluoromethyl group generally inert to removal under many reaction conditions. Conversely, the C-Cl bond on the pyrazine ring is relatively labile and prone to cleavage in the presence of nucleophiles or under reductive conditions.

The reactivity profile of this compound is therefore dominated by nucleophilic aromatic substitution at the 2-position, with the chlorine atom being displaced. The trifluoromethyl group plays a crucial role in activating the molecule for this reaction and remains intact.

Applications and Derivatization in Advanced Chemical Synthesis

Utilization of 2-Chloro-5-(trifluoromethyl)pyrazine as a Key Building Block in Complex Organic Synthesis

This compound serves as a foundational component in the construction of more elaborate organic molecules. cymitquimica.com The pyrazine (B50134) ring, an important pharmacophore in its own right, is further activated by its substituents. The trifluoromethyl (CF3) group, being strongly electron-withdrawing, activates the pyrazine ring towards nucleophilic aromatic substitution (SNAr) at the position occupied by the chlorine atom. cymitquimica.com This inherent reactivity makes the chlorine atom an excellent leaving group, readily displaced by a variety of nucleophiles.

This characteristic allows for its use as a scaffold upon which molecular complexity can be built. Chemists leverage this reactivity to introduce diverse functional groups, extending the carbon skeleton and forging new bonds through various coupling reactions. cymitquimica.comgoogle.com The stability of the trifluoromethyl group under many reaction conditions ensures that this crucial moiety is retained in the final product, where it often imparts desirable properties. cymitquimica.com

Strategic Role of the Chemical Compound in Medicinal Chemistry and Pharmaceutical Development

The structural attributes of this compound make it a compound of significant interest in the field of medicinal chemistry, where it functions as a key intermediate in the development of novel therapeutic agents.

Synthesis of Novel Drug Candidates and Enzyme Inhibitors (e.g., Dihydroceramide (B1258172) Desaturase-1 Inhibitors)

Research has identified this compound as a precursor in the preparation of potent enzyme inhibitors. Specifically, it is used in the synthesis of N-hydroxypyridine-2-carboxamide, N-hydroxypyridazine-3-carboxamide, and N-hydroxypyrimidine-2-carboxamide derivatives, which have been investigated as inhibitors of Dihydroceramide Desaturase-1 (Des1). sigmaaldrich.com This enzyme plays a crucial role in the final step of the de novo biosynthesis of ceramides, and its inhibition is linked to biological outcomes such as cell cycle arrest and programmed cell death. ambeed.com

Furthermore, the 5-(trifluoromethyl)pyrazine moiety derived from this starting material is a key component of certain orexin-1 receptor inhibitors, which are under investigation for their therapeutic potential. google.com

Diversification Strategies for the Development of Bioactive Molecules

The development of new drugs often relies on the ability to synthesize a wide array of related compounds, known as a chemical library, for biological screening. This compound is an ideal substrate for such diversification strategies. The reactive chlorine atom can be substituted by a range of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of various side chains. cymitquimica.com

Moreover, the compound is a suitable substrate for powerful cross-coupling reactions that are fundamental to modern medicinal chemistry. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular diversity.

Table 1: Key Coupling Reactions for Molecular Diversification

| Reaction Type | Coupling Partner | Bond Formed |

| Buchwald-Hartwig Amination | Amines | Carbon-Nitrogen |

| Suzuki Coupling | Boronic Acids | Carbon-Carbon |

| Sonogashira Coupling | Terminal Alkynes | Carbon-Carbon |

| Kumada-Corriu Coupling | Grignard Reagents | Carbon-Carbon |

These reactions leverage the reactivity of the C-Cl bond on the pyrazine ring, enabling the attachment of a wide variety of molecular fragments. google.com

Influence on Lipophilicity and Metabolic Stability Relevant for Central Nervous System (CNS)-Targeted Agents

The trifluoromethyl group is a key feature that medicinal chemists strategically employ to enhance the drug-like properties of a molecule. The incorporation of a CF3 group, as is present in this compound, is known to significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). cymitquimica.com This property is critical for agents targeting the Central Nervous System (CNS), as it can improve their ability to cross the blood-brain barrier. cymitquimica.com

Application of the Chemical Compound in Agrochemical Development

While the trifluoromethyl-substituted heterocyclic scaffold is a hallmark of many modern agrochemicals, the specific applications of this compound itself are more specialized compared to its widely used pyridine (B92270) analogue.

Intermediate for High-Efficiency Insecticides, Herbicides, and Fungicides

The trifluoromethyl pyrazine core is structurally present in advanced fungicides. For instance, the novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide Pyraziflumid is characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group. This demonstrates the utility of this particular heterocyclic system in creating potent fungicidal agents.

However, detailed documentation explicitly identifying this compound as a direct, key intermediate in the synthesis of major, high-efficiency insecticides, herbicides, or fungicides is not prevalent in the available scientific literature. Its analogue, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), is a well-established intermediate for numerous high-efficiency agrochemicals, including insecticides like Fipronil, herbicides such as Fluazifop-p-butyl, and fungicides. The distinct reactivity and properties of the pyrazine ring system likely direct its derivatives towards different biological targets and applications.

Synthesis of Agrochemically Relevant Derivatives

The strategic incorporation of the pyrazine scaffold, particularly when substituted with a trifluoromethyl group, presents significant opportunities for the development of novel agrochemicals. While direct synthetic routes from this compound to commercially available agrochemicals are not extensively documented in publicly available literature, the analogous chemistry of trifluoromethylpyridines provides a strong precedent for its potential applications. The chloro-substituent at the 2-position of the pyrazine ring serves as a versatile leaving group, readily displaced by a variety of nucleophiles to introduce diverse functionalities and modulate the biological activity of the resulting derivatives.

The trifluoromethyl group is a well-established pharmacophore in agrochemical design, known to enhance metabolic stability, lipophilicity, and binding affinity to target enzymes. Its presence on the pyrazine ring is anticipated to confer potent herbicidal, insecticidal, or fungicidal properties to the derived molecules.

Herbicidal Derivatives:

Drawing parallels from the synthesis of aryloxyphenoxypropionate herbicides, it is plausible that this compound could react with substituted phenols under basic conditions to yield herbicidally active ethers. For instance, the reaction with a hydroquinone (B1673460) derivative could lead to compounds analogous to the herbicide fluazifop, which is synthesized from the corresponding pyridine analogue, 2-chloro-5-(trifluoromethyl)pyridine.

Table 1: Potential Herbicidal Derivatives via Nucleophilic Aromatic Substitution

| Nucleophile | Potential Product Structure | Target Weed Spectrum (Hypothetical) |

| 4-hydroxyphenoxypropionic acid ester | Grassy weeds in broadleaf crops | |

| 2,4-dichlorophenol | Broadleaf weeds | |

| 4-amino-3,5,6-trichloropicolinic acid | Woody plants and broadleaf weeds |

Insecticidal and Fungicidal Derivatives:

Furthermore, the displacement of the chlorine atom with sulfur or nitrogen nucleophiles can lead to the synthesis of potential insecticides and fungicides. Reaction with substituted anilines or thiols could yield derivatives that mimic the structures of known insecticidal and fungicidal compounds. The pyrazine core is a known bioisostere for other heterocyclic systems present in a variety of pesticides.

The development of pyrazine-based agrochemicals is an active area of research, with studies demonstrating the potent biological activities of various derivatives. For example, certain pyrazine amides have been shown to exhibit insecticidal activity, while pyrazine carboxamides have been investigated for their fungicidal properties.

Exploration of Biological Activities and Structure-Activity Relationships (SAR) of the Chemical Compound and its Analogues

The unique electronic properties conferred by the chloro and trifluoromethyl substituents on the pyrazine ring make this compound and its analogues promising candidates for various biological applications. Research into the biological activities of this class of compounds has revealed potential antimicrobial, antiviral, and anticancer properties, driven by their interactions with specific cellular targets.

Investigations into Antimicrobial and Antiviral Activity

While specific studies on the antimicrobial and antiviral activity of this compound are limited, research on analogous structures provides significant insights into their potential. The trifluoromethyl group is known to enhance the biological activity of many heterocyclic compounds.

Antiviral Activity:

Recent studies have highlighted the potent antiviral activity of trifluoromethylpyridine piperazine (B1678402) derivatives against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govfrontiersin.orgnih.gov These findings suggest that the trifluoromethyl-substituted heterocyclic core is crucial for the observed biological effect. It is plausible that analogues derived from this compound could exhibit similar or enhanced antiviral properties. The mechanism of action is thought to involve the induction of systemic acquired resistance in plants, stimulating the production of defense-related enzymes. nih.govnih.gov

Table 2: Antiviral Activity of a Representative Trifluoromethylpyridine Piperazine Derivative (Compound A16)

| Virus | EC50 (µg/mL) of Compound A16 nih.gov | EC50 (µg/mL) of Ningnanmycin (Control) nih.gov |

| Tobacco Mosaic Virus (TMV) | 18.4 | 50.2 |

| Cucumber Mosaic Virus (CMV) | 347.8 | 359.6 |

Antimicrobial Activity:

The antibacterial potential of trifluoromethyl-substituted heterocyclic compounds has also been demonstrated. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown significant activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of the trifluoromethyl group was found to be important for the observed antibacterial efficacy. nih.gov This suggests that derivatives of this compound could be explored for their potential as novel antibacterial agents.

Assessment of Anticancer Potential and Modulation of Cellular Pathways (e.g., Matrix Metalloproteinases, Cell Proliferation, Apoptosis)

The anticancer potential of pyrazine derivatives is an area of active investigation. The structural features of this compound, particularly the trifluoromethyl group, are often associated with enhanced anticancer activity.

Modulation of Cell Proliferation and Apoptosis:

Studies on pyrazine derivatives have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis. For example, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was shown to induce apoptosis in chronic myeloid leukemia K562 cells. rjeid.com This was achieved by modulating the expression of key apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Survivin. rjeid.com

Table 3: Effect of a Pyrazine Derivative (2-mOPP) on Apoptosis-Related Gene Expression in K562 Cells

| Gene | Expression Change after Treatment rjeid.com |

| Bax | Increased |

| Bcl-2 | Decreased |

| Survivin | Decreased |

Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity. nih.gov One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl) frontiersin.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative effects against a panel of human cancer cell lines. nih.gov This highlights the potential of the trifluoromethyl-substituted heterocyclic scaffold in the design of novel anticancer agents.

While direct evidence linking this compound to the modulation of matrix metalloproteinases (MMPs) is not yet available, the inhibition of MMPs is a known strategy in cancer therapy to prevent tumor invasion and metastasis. mdpi.comnih.gov Given the diverse biological activities of pyrazine derivatives, investigating their effects on MMPs could be a promising avenue for future research.

Molecular Interaction with Specific Enzymes or Receptors

The biological activities of this compound and its analogues are predicated on their molecular interactions with specific enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group and the pyrazine ring can facilitate interactions with the active sites of biological targets.

Research on related compounds provides insights into these potential interactions. For instance, pyrazine-based compounds have been designed as inhibitors of the SHP2 protein, a protein tyrosine phosphatase involved in cell signaling pathways that are often dysregulated in cancer. nih.gov The pyrazine core can form key hydrogen bonds and other interactions within the allosteric binding site of the SHP2 enzyme. nih.gov

Additionally, the trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. In the context of drug design, the introduction of fluorine can also lead to more favorable interactions with enzyme active sites through the formation of specific fluorine bonds.

While the specific enzyme or receptor targets of this compound have not been fully elucidated, its structural similarity to other biologically active heterocyclic compounds suggests that it may interact with a range of targets, including kinases, proteases, and G-protein coupled receptors. Further research, including computational modeling and experimental screening, is necessary to identify and characterize the specific molecular targets of this compound and its derivatives.

Advanced Spectroscopic and Computational Research on 2 Chloro 5 Trifluoromethyl Pyrazine and Its Analogues

Spectroscopic Characterization Methodologies in Research on the Chemical Compound

Spectroscopic techniques are central to the verification of the identity and purity of 2-Chloro-5-(trifluoromethyl)pyrazine. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals corresponding to the two protons on the pyrazine (B50134) ring. The chemical shifts and coupling patterns of these protons provide definitive information about their positions relative to the chloro and trifluoromethyl substituents. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the expected structure. thermofisher.com

¹⁹F NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is an essential characterization tool. rsc.org The fluorine-19 nucleus is highly sensitive (100% natural abundance), resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a singlet, as the three fluorine atoms are chemically equivalent and are not typically coupled to the pyrazine protons. The chemical shift for trifluoromethyl groups on aromatic rings generally appears in a characteristic upfield region. colorado.eduhuji.ac.il

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5-9.0 ppm | Singlet | Pyrazine ring proton |

| ¹H | ~8.5-9.0 ppm | Singlet | Pyrazine ring proton |

| ¹⁹F | ~ -60 to -70 ppm (vs. CFCl₃) | Singlet | -CF₃ group |

Mass Spectrometry (e.g., GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification, even in complex mixtures. The analysis of this compound by GC-MS would provide its molecular ion peak (M⁺), confirming its molecular weight of approximately 182.53 g/mol . sigmaaldrich.com The fragmentation pattern observed in the mass spectrum offers further structural confirmation, with characteristic fragments resulting from the loss of the chlorine atom (M-Cl)⁺ or the trifluoromethyl group (M-CF₃)⁺.

| m/z Value | Assignment | Notes |

|---|---|---|

| ~182/184 | [C₅H₂ClF₃N₂]⁺ (Molecular Ion) | Isotopic pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) |

| ~147 | [M-Cl]⁺ | Loss of a chlorine radical |

| ~113 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are used to identify functional groups and provide a molecular "fingerprint." researchgate.net For this compound, the FT-IR spectrum is confirmed to be consistent with its structure. thermofisher.com Research on analogous pyrazine derivatives provides insight into the expected vibrational frequencies. mahendrapublications.com Key vibrational bands would include C-H stretching, pyrazine ring stretching, C-Cl stretching, and the very strong, characteristic stretching modes of the C-F bonds within the trifluoromethyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Pyrazine Ring C=N, C=C Stretch | 1600-1400 | Medium-Strong |

| C-F Asymmetric/Symmetric Stretch | 1350-1100 | Very Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Chromatographic Analysis (e.g., LC, TLC for Reaction Monitoring)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the conversion of starting materials to products during the synthesis of this compound. rsc.org By comparing the retention factor (Rƒ) of the reaction mixture to that of the starting materials and the desired product, chemists can determine the optimal reaction time.

Gas Chromatography (GC) and Liquid Chromatography (LC): These high-resolution techniques are employed to determine the purity of the isolated this compound. Commercial specifications for this compound often cite a purity of ≥96.0% as determined by GC. thermofisher.com

Quantum Chemical and Computational Modeling of the Chemical Compound

Alongside experimental techniques, computational chemistry offers profound insights into molecular properties. basf.com Quantum chemical calculations can predict molecular structures, vibrational frequencies, and electronic properties, complementing and aiding in the interpretation of experimental data.

Density Functional Theory (DFT) for Molecular Structure and Vibrational Analysis

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of organic molecules due to its balance of accuracy and computational efficiency. youtube.com

For pyrazine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31++G(d,p) or 6-311++G(d,p), are widely employed. mahendrapublications.comfigshare.comresearchgate.net Such calculations can predict the ground-state molecular geometry of this compound, providing optimized bond lengths and angles.

Furthermore, DFT is used to compute the theoretical vibrational spectrum. figshare.com The calculated harmonic vibrational frequencies are typically scaled by a factor to correct for anharmonicity and methodical limitations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net Potential Energy Distribution (PED) analysis is then used to make unambiguous assignments of the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations. mahendrapublications.com This theoretical analysis is invaluable for interpreting complex experimental spectra. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the chemical reactivity of molecules. It illustrates the three-dimensional charge distribution of a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. The MEP is calculated based on the molecule's electron density and provides a color-coded map, where different colors represent varying electrostatic potential values. uni-muenchen.depreprints.org

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow regions signify areas with intermediate or neutral potential. researchgate.netajchem-a.com

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential due to the presence of electronegative atoms. The nitrogen atoms in the pyrazine ring are anticipated to be centers of high electron density, making them susceptible to electrophilic attack. ajchem-a.com The electron-withdrawing nature of the chlorine atom and the trifluoromethyl group would significantly influence the charge distribution across the aromatic ring. The trifluoromethyl group, in particular, would create a region of positive potential around it, while the chlorine and nitrogen atoms would be associated with negative potential. This distribution of electron density is crucial for understanding the molecule's interaction with biological targets and other molecules.

Predicted Reactive Sites of this compound based on MEP

| Site | Predicted Electrostatic Potential | Type of Attack |

|---|---|---|

| Pyrazine Nitrogen Atoms | Negative | Electrophilic |

| Hydrogen Atoms on the Ring | Positive | Nucleophilic |

| Region around Chlorine Atom | Negative | Electrophilic |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.gov It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. nih.gov TD-DFT allows for the simulation of photophysical properties such as absorption and emission spectra by calculating the energies of electronic transitions between the ground and excited states. nih.govresearchgate.net

The accuracy of TD-DFT calculations is dependent on the choice of the exchange-correlation functional, with range-separated hybrid functionals often providing better descriptions for certain types of electronic excitations. nih.gov Despite its limitations, TD-DFT is widely used due to its favorable balance of computational cost and accuracy for many systems. nih.gov

For this compound and its analogues, TD-DFT can be employed to predict their ultraviolet-visible (UV-Vis) absorption spectra. This involves calculating the vertical excitation energies from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). The results of these calculations can provide insights into how structural modifications, such as changing substituents on the pyrazine ring, affect the absorption wavelengths and intensities. Such studies are crucial in the design of novel compounds for applications in areas like organic solar cells and photodynamic therapy. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Vibronic Coupling Evaluation

Vibronic coupling refers to the interaction between electronic and nuclear vibrational motions in a molecule. wikipedia.org This phenomenon is particularly important in understanding the photophysics of molecules, as it can influence the shapes of absorption and emission spectra and play a role in non-radiative decay processes. nih.govaip.org Molecular dynamics (MD) simulations, in conjunction with quantum chemical calculations, are a key tool for evaluating vibronic coupling.

For pyrazine and its derivatives, vibronic coupling is a well-studied phenomenon. The excited states of pyrazine are known to be strongly coupled, leading to complex absorption spectra. aip.org MD simulations can be used to model the dynamics of the molecule after electronic excitation. aip.org By propagating a wave packet on the potential energy surfaces of the coupled electronic states, it is possible to simulate the vibronic spectrum and unravel the contributions of different vibrational modes to the electronic transitions. nih.govaip.orgchemrxiv.org These simulations often involve the use of multi-state-multi-mode vibronic Hamiltonians parameterized with high-level ab initio methods. nih.govchemrxiv.org

In the case of this compound, MD simulations could be used to investigate how the chloro and trifluoromethyl substituents affect the vibronic coupling landscape of the pyrazine core. This would involve calculating the potential energy surfaces of the relevant excited states and the coupling terms between them. The insights gained from such simulations would be valuable for interpreting experimental spectroscopic data and understanding the photostability of the compound.

Conformational Analysis and Energy Landscape Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as different conformers can have different energies, reactivities, and biological activities. nih.govdtic.mil Computational methods, particularly potential energy surface (PES) scanning using DFT, are widely used to explore the conformational landscape of molecules. nih.gov

For this compound, the main source of conformational flexibility is the rotation of the trifluoromethyl group around the carbon-carbon single bond connecting it to the pyrazine ring. Although the pyrazine ring itself is rigid, the orientation of the trifluoromethyl group can vary. A PES scan would involve systematically rotating this group and calculating the energy at each step to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

Studies on similar substituted aromatic compounds have shown that the presence of substituents can lead to distinct stable conformations. dtic.milnih.gov For this compound, the interaction between the trifluoromethyl group and the adjacent nitrogen atom of the pyrazine ring would likely be a key factor in determining the preferred conformation.

Potential Conformers of this compound

| Conformer | Description | Predicted Relative Stability |

|---|---|---|

| Staggered | The fluorine atoms of the trifluoromethyl group are staggered with respect to the pyrazine ring. | Likely to be the most stable due to minimized steric hindrance. |

In Silico Approaches for Biological Activity Prediction of the Chemical Compound

Molecular Docking Studies for Enzyme and Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov

Pyrazine-based compounds are known to interact with a variety of protein targets, often through a combination of hydrogen bonds, π-interactions, and halogen bonds. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions with aromatic amino acid residues in the protein's active site. nih.govresearchgate.net The presence of a chlorine atom in this compound also allows for the possibility of halogen bonding, which is an increasingly recognized interaction in medicinal chemistry. researchgate.net

Molecular docking studies of this compound against a panel of enzymes and receptors could reveal its potential biological targets. For example, docking this compound into the active sites of kinases, which are common targets for pyrazine-containing drugs, could predict its potential as a kinase inhibitor. The results of such studies, typically presented as binding energy scores, can help prioritize compounds for further experimental testing. nih.gov

Prediction of Bioavailability and Membrane Permeability

In silico methods are extensively used in the early stages of drug development to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net Oral bioavailability, which is the fraction of an administered drug that reaches the systemic circulation, is a key parameter that is often predicted using computational models. nih.gov Good membrane permeability is a prerequisite for high oral bioavailability.

The prediction of these properties is often based on molecular descriptors such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. nih.gov One of the most well-known guidelines for predicting drug-likeness is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

For this compound, these properties can be calculated to provide an initial assessment of its potential for oral bioavailability. Given its relatively small size and the presence of lipophilic groups, it is likely to have favorable permeability characteristics. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Formula | C₅H₂ClF₃N₂ | N/A |

| Molecular Weight | 182.53 g/mol | Yes (< 500) |

| logP (calculated) | ~1.5 - 2.0 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

Future Directions and Emerging Research Avenues for 2 Chloro 5 Trifluoromethyl Pyrazine

Development of Novel and Sustainable Synthetic Pathways for the Chemical Compound

The industrial synthesis of halogenated and trifluoromethylated pyridines and pyrazines has traditionally involved multi-step processes, sometimes with low yields and significant waste production. A major future direction lies in developing more efficient, cost-effective, and environmentally benign synthetic routes. Research is increasingly focused on "green chemistry" principles to minimize hazardous byproducts and energy consumption. tandfonline.comnih.govresearchgate.net

One promising avenue is the advancement of one-step or tandem reaction processes. For instance, simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures using transition metal-based catalysts can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in a single, efficient step. nih.gov Future research will likely focus on optimizing these vapor-phase reactions for pyrazine (B50134) analogues, developing more robust and selective catalysts that can operate at lower temperatures and pressures, thereby reducing the process's carbon footprint. nih.gov Furthermore, biocatalytic approaches, using enzymes to perform specific chemical transformations under mild conditions, represent a frontier in sustainable synthesis that could be applied to pyrazine derivatives. nih.gov

Exploration of Expanded Reactivity Profiles and Catalytic Transformations

The chlorine atom on the 2-Chloro-5-(trifluoromethyl)pyrazine ring is a versatile chemical handle, and its reactivity is significantly influenced by the strongly electron-withdrawing trifluoromethyl group, which activates the pyrazine ring toward nucleophilic aromatic substitution (SNAr). While its utility in classical substitution reactions is known, a significant area of emerging research involves its application in a wider array of modern catalytic cross-coupling reactions.

The development of novel catalysts, particularly those based on palladium, nickel, and copper, has revolutionized organic synthesis. Future work will undoubtedly expand the use of this compound in reactions such as:

Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids, creating complex biaryl structures.

Buchwald-Hartwig Amination: For the synthesis of aminopyrazine derivatives, a common motif in bioactive molecules. tandfonline.comresearchgate.net

Sonogashira Coupling: To introduce alkyne functionalities, providing a gateway to further chemical transformations. mdpi.com

Kumada-Corriu Coupling: An effective method for alkylation of the pyrazine ring. mdpi.com

Exploring these catalytic transformations will enable chemists to rapidly generate large libraries of diverse pyrazine derivatives from a single, readily available starting material, accelerating the discovery of new functional molecules. tandfonline.comresearchgate.net

Discovery and Optimization of New Biological Applications for Derivatives of the Chemical Compound

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases. mdpi.commdpi.comacs.org Derivatives of this compound are building blocks for new pharmaceuticals and agrochemicals, and a major research thrust is the systematic exploration of their biological potential. mdpi.comnih.gov The trifluoromethyl group often enhances a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable substituent in drug design. nih.gov

Future research will focus on synthesizing and screening novel derivatives for a variety of therapeutic targets. Given the broad activities of pyrazine-containing compounds, potential applications are vast and include:

Anticancer Agents: Many pyrazine hybrids have shown potent activity against various cancer cell lines, including drug-resistant strains. nih.govpipzine-chem.com

Antiviral Compounds: Pyrazine derivatives have been investigated for activity against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) in plants, and research into human viral pathogens is a logical next step. frontiersin.orgresearchgate.net

Antibacterial and Antifungal Agents: The introduction of a trifluoromethyl group onto a heterocyclic skeleton has been shown to increase antimicrobial activity. nih.govrsc.org

Kinase Inhibitors: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a key interaction in the hinge region of many protein kinases, which are important targets in oncology and inflammatory diseases. mdpi.comacs.org

The table below summarizes the diverse biological activities reported for various pyrazine and trifluoromethylpyridine derivatives, highlighting the potential therapeutic areas for new compounds derived from this compound.

| Class of Derivative | Reported Biological Activity | Example Target/Disease |

| Ligustrazine-Curcumin Hybrids | Anticancer | Lung Cancer (A549/DDP cell lines) |

| Chalcone-Pyrazine Derivatives | Anticancer | Liver Cancer (BEL-7402 cell lines) |

| Pyrazine-based Tyrosine Kinase Inhibitors | Anticancer | Acute Myeloid Leukemia (AML) |

| Trifluoromethylpyridine Amides | Antibacterial / Insecticidal | Xanthomonas oryzae, P. xylostella |

| Trifluoromethylpyridine Piperazine (B1678402) Derivatives | Antiviral (Plant) | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) |

This table is generated based on data from multiple sources. mdpi.comnih.govfrontiersin.orgrsc.org

Integration of Advanced Computational Chemistry and Artificial Intelligence in Compound Design

The traditional drug discovery and materials development cycle is notoriously long and expensive. The integration of computational chemistry and artificial intelligence (AI) offers a path to revolutionize this process. nih.govmdpi.com For this compound, these tools can accelerate research and development in several ways.

Computational Chemistry:

Predicting Reactivity: Methods like Density Functional Theory (DFT) can model the electron distribution of the molecule, helping chemists predict its reactivity in various reactions and understand the outcomes of catalytic cycles.

Molecular Docking: This technique can simulate how a derivative might bind to a biological target, such as a protein's active site. researchgate.net This allows for the prioritization of molecules for synthesis, focusing resources on the most promising candidates.

Artificial Intelligence and Machine Learning:

De Novo Drug Design: AI algorithms can be trained on vast datasets of known molecules and their properties to generate entirely new molecular structures based on the this compound scaffold, optimized for specific criteria like binding affinity and low toxicity. mdpi.comacm.orgyoutube.com

Synthesis Prediction: AI is being developed to predict viable synthetic routes for novel compounds, a critical step in turning a virtual molecule into a physical sample. nih.gov

Property Prediction: Machine learning models can predict physicochemical properties (like solubility) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, helping to identify and eliminate unsuitable candidates early in the discovery pipeline. nih.gov

By combining these in silico methods, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the reliance on costly and time-consuming trial-and-error synthesis and testing. nih.gov

Potential for Applications in Materials Science

While the primary focus for pyrazine derivatives has been in the life sciences, their unique electronic properties make them intriguing candidates for materials science applications. numberanalytics.com The pyrazine ring is electron-deficient due to its two nitrogen atoms, and the trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. This combination creates a molecule with a significant dipole moment and distinct electronic characteristics. mdpi.comresearchgate.net

Emerging research avenues in this area include:

Organic Electronics: Fluorinated heterocyclic compounds are being explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The electron-deficient nature of the this compound core could be beneficial for creating n-type semiconductor materials, which are essential for many electronic devices.

Conductive Polymers: Incorporating pyrazine units into polymer backbones can enhance electrical conductivity. pipzine-chem.com Derivatives of this compound could be used as monomers to synthesize novel conjugated polymers with tailored electronic properties.

Metal-Organic Frameworks (MOFs): Pyrazine can act as a ligand to connect metal ions, forming porous, crystalline materials known as MOFs. pipzine-chem.com These materials have applications in gas storage, separation, and catalysis. The electronic properties and steric profile of this compound could lead to the creation of MOFs with unique functionalities. nih.gov

The exploration of this compound and its derivatives in materials science is still in its infancy, representing a significant opportunity for future discovery and innovation. rsc.orgscispace.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro